

In-Depth Technical Guide: Mal-PEG4-Lys(TFA)-NH-m-PEG24

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Compound of Interest

Compound Name: Mal-PEG4-Lys(TFA)-NH-m-PEG24

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **Mal-PEG4-Lys(TFA)-NH-m-PEG24**, a critical component in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of **Mal-PEG4-Lys(TFA)-NH-m-PEG24** are summarized below, providing a quick reference for researchers.

Property	Value	Source(s)
Molecular Weight	1728.92 g/mol	[1][2]
Molecular Formula	C75H140F3N5O35	[2]
Purity	Typically ≥98%	[3]
Storage Conditions	Store at -20°C	[3]

Applications in Drug Development

Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a versatile polyethylene glycol (PEG)-based linker. Its structure is designed for the synthesis of complex bioconjugates.[1] The maleimide group at one end provides reactivity towards thiol groups, commonly found in cysteine residues of proteins.[4] The other end features a trifluoroacetic acid (TFA)-protected amine on a lysine residue, which, after deprotection, can be coupled to carboxylic acids.[4]

This dual functionality makes it an ideal linker for:

- **Proteolysis Targeting Chimeras (PROTACs):** PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[1][5] **Mal-PEG4-Lys(TFA)-NH-m-PEG24** can serve as the linker connecting the target protein ligand to the E3 ligase ligand.
- **Antibody-Drug Conjugates (ADCs):** In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[4] This linker can be used to attach the cytotoxic payload to the antibody.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving **Mal-PEG4-Lys(TFA)-NH-m-PEG24**. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Maleimide-Thiol Conjugation

This protocol outlines the conjugation of the maleimide group of the linker to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

- Thiol-containing protein or molecule
- **Mal-PEG4-Lys(TFA)-NH-m-PEG24**
- Degassed reaction buffer (e.g., PBS, Tris, HEPES at pH 7.0-7.5)[3][6]
- Reducing agent (e.g., TCEP) if disulfide bonds are present[3]

- Anhydrous DMSO or DMF[3]
- Purification system (e.g., gel filtration, HPLC, FPLC)[3]

Procedure:

- Dissolve the thiol-containing protein in a degassed buffer at a concentration of 1-10 mg/mL. [3]
- If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides.[7][8]
- Dissolve **Mal-PEG4-Lys(TFA)-NH-m-PEG24** in anhydrous DMSO or DMF to prepare a stock solution.[3]
- Add a 10-20 fold molar excess of the dissolved linker to the protein solution.[9]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9]
- Purify the resulting conjugate using an appropriate method such as gel filtration or HPLC to remove unreacted linker and byproducts.[3]

TFA Deprotection and Amine Coupling

This two-step protocol describes the removal of the TFA protecting group from the lysine amine, followed by the coupling of the newly exposed amine to a carboxylic acid.

Part 1: TFA Deprotection

Materials:

- **Mal-PEG4-Lys(TFA)-NH-m-PEG24** conjugate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve the TFA-protected conjugate in DCM.
- Add a solution of 25% TFA in DCM.[10]
- Stir the reaction at room temperature for 1-2 hours.[10]
- Remove the solvent and excess TFA in vacuo. The resulting deprotected amine is often used in the next step without further purification.

Part 2: Amide Bond Formation

Materials:

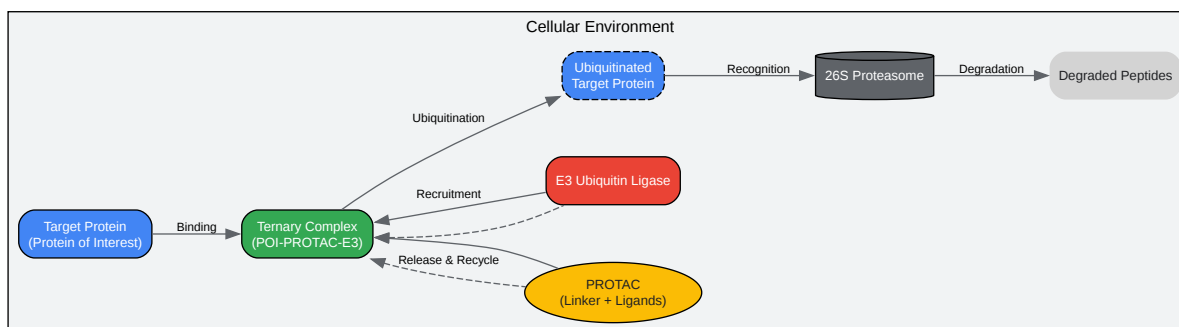
- Deprotected amine conjugate
- Carboxylic acid-containing molecule
- Anhydrous DMF
- Coupling agents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)

Procedure:

- Dissolve the deprotected amine conjugate and the carboxylic acid (2.0 equivalents) in anhydrous DMF.[11]
- Add HOBt (2.0 equivalents) and HBTU (2.0 equivalents) to the solution.[11]
- Add DIPEA (4.0 equivalents) to the reaction mixture.[11]
- Stir the reaction at room temperature for 10-60 minutes, monitoring the reaction progress (e.g., by TLC or LC-MS).[11]
- Upon completion, purify the final conjugate using an appropriate chromatographic method.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, a key application of the **Mal-PEG4-Lys(TFA)-NH-m-PEG24** linker.



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Caption: PROTAC Mechanism of Action Cycle.

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